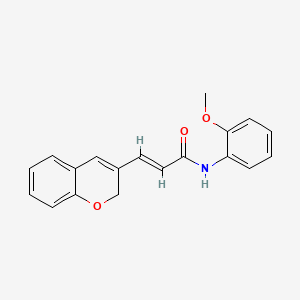

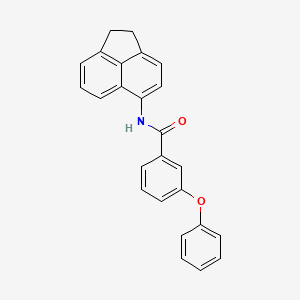

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

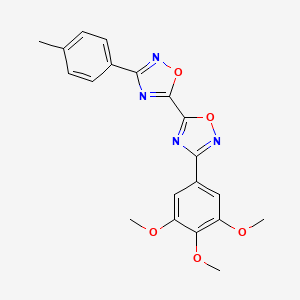

“N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide” is a complex organic compound. Based on its structure, it contains a fluorophenyl group, an oxadiazole ring, and a butyramide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, a fluorinated pyrazole was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .科学的研究の応用

Synthesis and Biological Evaluation

A study by Desai et al. (2016) described the rational approach for the synthesis of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs. These compounds were tested for their antimicrobial activity and cytotoxicity, revealing potent antibacterial and antifungal properties among the synthesized compounds, which could serve as a basis for further development of new antimicrobial agents (Desai et al., 2016).

Pharmacological Evaluation

Faheem's research (2018) on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives assessed their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation highlighted the therapeutic potential of these compounds, with certain derivatives showing promising results in binding affinity and inhibitory effects against various biological targets (Faheem, 2018).

Insecticidal Activity

Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities. Some compounds exhibited good activity against the diamondback moth, offering insights into the development of new insecticides (Qi et al., 2014).

Photophysics and FRET Applications

Pujar et al. (2017) discussed the synthesis and photophysical properties of a novel green light-emitting 1,3,4-oxadiazole, exploring its application in fluorescence resonance energy transfer (FRET) with ZnSe/ZnS quantum dots. This research points to the utility of such compounds in optical materials and sensors (Pujar et al., 2017).

Cytochrome P450-Mediated Metabolism

Research by Maciolek et al. (2011) unveiled the novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, shedding light on the metabolic pathways of drugs containing the 1,3,4-oxadiazole moiety. This study provides valuable information for drug design and development, particularly in understanding drug metabolism (Maciolek et al., 2011).

将来の方向性

While specific future directions for “N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide” were not found, research into similar compounds continues to be a significant area of interest. The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is one such direction . Additionally, the synthesis of new antitumor drugs with high efficiency is another area of ongoing research .

特性

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-3-10(17)14-12-16-15-11(18-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQJXXULIHEEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B2933363.png)

![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-ethoxyphenyl)acetamide](/img/structure/B2933367.png)

![2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2933370.png)

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2933371.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2933373.png)